5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, which is a fused ring system containing both benzene and thiophene rings, and a morpholinoacetamido group attached to the 5-position of the benzo[b]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-aminobenzo[b]thiophene-2-carboxylic acid.
Acylation Reaction: The 5-aminobenzo[b]thiophene-2-carboxylic acid is then reacted with chloroacetyl chloride to form 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid.
Substitution Reaction: The chloroacetamido product is treated with morpholine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloroacetamido group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the chloroacetamido group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenases (COXs), which are involved in the inflammatory response . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of 5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid.
Benzo[b]thiophene-2-carboxylic acid: A simpler analog without the morpholinoacetamido group.
2-Substituted benzo[b]thiophenes: Various derivatives with different substituents at the 2-position, showing diverse biological activities.
Uniqueness
This compound is unique due to the presence of the morpholinoacetamido group, which imparts specific biological activities and enhances its potential as a therapeutic agent. This structural feature distinguishes it from other benzo[b]thiophene derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
5-[(2-morpholin-4-ylacetyl)amino]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-14(9-17-3-5-21-6-4-17)16-11-1-2-12-10(7-11)8-13(22-12)15(19)20/h1-2,7-8H,3-6,9H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVUHOHCOLFMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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